molecular formula C19H25NO3 B181377 N-(1-adamantyl)-3,4-dimethoxybenzamide CAS No. 352561-13-8

N-(1-adamantyl)-3,4-dimethoxybenzamide

Cat. No.: B181377
CAS No.: 352561-13-8
M. Wt: 315.4 g/mol
InChI Key: IQINEFSQCFXZEN-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-3,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by the incorporation of an adamantane moiety (a rigid, diamondoid hydrocarbon) and a 3,4-dimethoxybenzamide group. For example, adamantane-containing compounds are known for their metabolic stability and ability to interact with hydrophobic binding pockets in proteins, making them valuable in drug design . The 3,4-dimethoxybenzamide group is frequently employed in medicinal chemistry due to its hydrogen-bonding capacity and electronic effects, which enhance interactions with biological targets .

Properties

CAS No.

352561-13-8

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

N-(1-adamantyl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H25NO3/c1-22-16-4-3-15(8-17(16)23-2)18(21)20-19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,20,21)

InChI Key

IQINEFSQCFXZEN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC

solubility

2.9 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Antiviral Activity of 3,4-Dimethoxybenzamide Derivatives

Compound Name Target Protein Binding Affinity (kcal/mol) Source/Application Reference
N-(1-Adamantyl)-3,4-dimethoxybenzamide Not explicitly reported N/A Structural analog studies
N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide MPXV cysteine protease -6.7 Allophylus serratus extract; in silico docking
Tipranavir MPXV protease (simulated) Not quantified Repurposed HIV protease inhibitor

Key Findings :

  • N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide exhibited the highest binding affinity (-6.7 kcal/mol) among screened phytochemicals for MPXV cysteine protease, outperforming FDA-approved drugs like Tipranavir . This highlights the critical role of the 3,4-dimethoxybenzamide core in viral inhibition.
  • The adamantyl group in this compound may enhance metabolic stability compared to non-adamantane analogs, though direct antiviral data is lacking .

Adamantane-Containing Analogues

Adamantane derivatives are prized for their rigidity and lipophilicity. Notable comparisons include:

Table 2: Structural and Functional Features of Adamantane Derivatives

Compound Name Substituents/Modifications Biological Activity Reference
This compound 3,4-Dimethoxybenzamide Underexplored; potential antiviral/anticancer
S-Memantine (N-((1r,3R,5S,7r)-3,5-Dimethyladamantan-1-yl)-4-(3-thioxo-3H-1,2-dithiol-4-yl)-benzamide) Thioxodithiolane group Neuroprotective (NMDA receptor antagonist)
N-(1-Adamantyl)carbothioamides (e.g., 8c) Thiourea and piperidine groups Precursors for carbohydrazides and triazoles

Key Findings :

  • S-Memantine demonstrates how adamantane’s rigidity can be combined with electrophilic groups (e.g., thioxodithiolane) for central nervous system targeting, suggesting that similar modifications to this compound could expand its therapeutic scope .

Anticancer and Cytotoxic Benzamides

3,4-Dimethoxybenzamide derivatives with heterocyclic appendages exhibit varied cytotoxicity:

Table 3: Cytotoxicity of Modified 3,4-Dimethoxybenzamide Derivatives

Compound Name Structural Features Cytotoxicity (Cancer Cell Lines) Reference
N-(1-(Furan-2-yl)-3-oxo-3-(m-tolylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamide (3a) Furan and enaminone groups Moderate activity (IC₅₀ ~10–50 µM)
(Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (3b) Thiazole and bromophenyl groups Enhanced activity (IC₅₀ <10 µM)
This compound Adamantyl group Not reported N/A

Key Findings :

  • The addition of thiazole and bromophenyl groups (as in 3b ) significantly improves cytotoxicity compared to furan-containing analogs (e.g., 3a ), underscoring the importance of electron-withdrawing substituents in anticancer design .

Key Findings :

  • The synthesis of itopride hydrochloride demonstrates scalable methods for 3,4-dimethoxybenzamide derivatives, which could be adapted for this compound production .

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